Product packaging for Isooctane, 1,1-diethoxy-(Cat. No.:CAS No. 69178-43-4)

Isooctane, 1,1-diethoxy-

Cat. No.: B1206732
CAS No.: 69178-43-4
M. Wt: 202.33 g/mol
InChI Key: UGEOLDGWHXDZBP-UHFFFAOYSA-N
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Description

Contextualization of Isooctane (B107328), 1,1-diethoxy- within Branched Acetal (B89532) Chemistry

Acetal functional groups consist of a carbon atom bonded to two alkoxy (-OR) groups. mnstate.edu Isooctane, 1,1-diethoxy- is specifically a geminal diethyl acetal of isooctanal. The defining feature of this molecule is its highly branched "isooctyl" hydrocarbon tail, derived from 2,2,4-trimethylpentane. This branching is a critical determinant of its properties.

In the field of acetal chemistry, branching in the alkyl chain can influence several key characteristics. For instance, branched structures may exhibit enhanced stability against oxidation when compared to their linear analogues. The steric hindrance provided by the branched framework can protect the acetal functional group from certain chemical reactions.

Research into branched acetals extends into polymer science, where they serve as monomers for creating renewable polyacetals and copolyaetals. researchgate.net The polymerization of cyclic ketene (B1206846) acetals, for example, can lead to the formation of degradable polyesters with varying degrees of branching. rsc.org This branching affects the material's physical properties, such as crystallinity and the rate of chemical hydrolysis. rsc.org The study of simpler branched acetals like Isooctane, 1,1-diethoxy- provides fundamental insights into the behavior of these more complex macromolecular systems. The synthesis of other branched ethers and ketals is also an active area of investigation, highlighting the synthetic utility of this class of compounds. acs.orggoogle.com

Historical Development of Research on 1,1-Diethoxy Acetals

The study of acetals dates back to the 19th century. solubilityofthings.com One of the simplest and most well-known members of this family is 1,1-diethoxyethane, often referred to simply as "acetal". wikipedia.orgnih.gov It was initially synthesized and later identified as a significant flavoring component in distilled beverages like malt (B15192052) whisky and sherry. wikipedia.org Early research focused on these simpler, naturally occurring acetals, recognizing their important role in the flavor and fragrance of foods and beverages. ymerdigital.com

Over time, research expanded to the synthesis and characterization of a wider variety of acetals with more complex structures. The development of new synthetic protocols has been a key driver of this expansion. While the traditional method for acetal synthesis involves the acid-catalyzed reaction of an aldehyde or ketone with an alcohol, alternative methods have emerged. mnstate.eduresearchgate.net These include greener, more eco-friendly approaches that utilize heterogeneous catalysts like natural kaolin (B608303) or mesoporous zirconium oxophosphate, often resulting in high yields and selectivity. ymerdigital.com Furthermore, novel protocols have been developed for the synthesis of acetals under basic conditions, providing a complementary route that is compatible with acid-sensitive functional groups. researchgate.net This continuous evolution of synthetic methods has enabled chemists to create a vast library of acetal compounds, including specifically designed branched structures like Isooctane, 1,1-diethoxy-, for investigation in various fields of chemical research. perflavory.com

Methodological Approaches to Studying Isooctane, 1,1-diethoxy-

The study of Isooctane, 1,1-diethoxy- and related branched acetals employs a range of established chemical methodologies for synthesis, purification, and characterization.

Synthesis and Purification: The primary synthetic route to acetals is the acid-catalyzed reaction between an aldehyde (in this case, isooctanal) and an excess of an alcohol (ethanol). This equilibrium-driven reaction is often facilitated using an acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or a solid acid resin like Amberlyst-15. researchgate.net Thermodynamic and kinetic studies of similar acetalization reactions have been performed to optimize reaction conditions and understand the reaction mechanism. researchgate.net Following synthesis, purification is typically achieved through fractional distillation to isolate the acetal product from unreacted starting materials and byproducts.

Structural Characterization and Analysis: A suite of analytical techniques is used to confirm the structure and purity of Isooctane, 1,1-diethoxy-. These methods are standard for the characterization of organic molecules and are crucial for validating experimental outcomes. The analysis of various acetals, including dimethyl acetals derived from lipids, often relies on chromatographic and spectroscopic techniques. nih.gov

Below is a table summarizing the key analytical methods used in the study of acetals.

Analytical TechniquePurpose in Studying Isooctane, 1,1-diethoxy-Typical Findings
Gas Chromatography-Mass Spectrometry (GC-MS) To separate the compound from a mixture, determine its molecular weight, and identify its fragmentation pattern for structural confirmation. nih.govConfirms the molecular weight and provides a unique mass spectrum that serves as a molecular fingerprint. It is also used to detect and identify any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are used. rsc.orgrsc.org¹H NMR spectra would show characteristic signals for the protons in the ethoxy groups and the branched isooctyl chain. ¹³C NMR spectra would confirm the presence of the acetal carbon and the distinct carbons of the branched alkyl group.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers.The IR spectrum for an acetal would prominently feature C-O stretching bands, while confirming the absence of a C=O carbonyl band from the starting aldehyde.

These methodological approaches, from synthesis to detailed structural analysis, are fundamental to the chemical research conducted on Isooctane, 1,1-diethoxy- and the broader class of branched acetals. rsc.orgresearchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26O2 B1206732 Isooctane, 1,1-diethoxy- CAS No. 69178-43-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diethoxy-6-methylheptane
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InChI

InChI=1S/C12H26O2/c1-5-13-12(14-6-2)10-8-7-9-11(3)4/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEOLDGWHXDZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCCC(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0071966
Record name Isooctane, 1,1-diethoxy-
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Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69178-43-4
Record name Isooctane, 1,1-diethoxy-
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Record name Isooctane, 1,1-diethoxy-
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Record name Isooctane, 1,1-diethoxy-
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Record name 1,1-diethoxyisooctane
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Synthetic Methodologies for Isooctane, 1,1 Diethoxy and Analogous Acetals

Catalytic Strategies for Isooctane (B107328), 1,1-diethoxy- Formation

The most prevalent method for synthesizing isooctane, 1,1-diethoxy- is the acid-catalyzed acetalization of 3,3-dimethylbutanal with ethanol (B145695). This reaction is representative of general acetal (B89532) formation, which can be facilitated by a variety of catalytic systems. mdpi.comijsdr.orglibretexts.orgyoutube.comnumberanalytics.com

Acid-Catalyzed Acetalization Mechanisms

The formation of acetals from aldehydes or ketones and alcohols is a reversible reaction that requires an acid catalyst. masterorganicchemistry.compearson.com The mechanism for acid-catalyzed acetalization proceeds through several key steps. ijsdr.orgyoutube.comnumberanalytics.com

Initially, the carbonyl oxygen of the aldehyde (in this case, 3,3-dimethylbutanal) is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. youtube.commasterorganicchemistry.com This activation facilitates the nucleophilic attack by an alcohol molecule (ethanol) on the carbonyl carbon, leading to the formation of a hemiacetal intermediate. libretexts.orgyoutube.com

The next stage involves the protonation of the hydroxyl group of the hemiacetal, forming a good leaving group (water). libretexts.orgyoutube.com Subsequent elimination of water generates a resonance-stabilized carbocation, often referred to as an oxonium ion. youtube.comorgoreview.com Finally, a second molecule of ethanol attacks this electrophilic species, and subsequent deprotonation yields the final acetal product, isooctane, 1,1-diethoxy-. youtube.comnumberanalytics.com

This entire process is in equilibrium. To drive the reaction towards the formation of the acetal, it is common practice to remove the water byproduct, often through azeotropic distillation using a Dean-Stark apparatus. mdpi.com

Heterogeneous Catalysis in Acetal Synthesis

While traditional methods often employ homogeneous acid catalysts like hydrochloric acid or p-toluenesulfonic acid, there is a growing interest in the use of heterogeneous catalysts for acetal synthesis due to their numerous advantages. nih.govnih.gov These benefits include easier separation from the reaction mixture, potential for catalyst recycling and reuse, milder reaction conditions, and improved selectivity. scirp.orgthieme-connect.com

A variety of solid acid catalysts have been successfully utilized for acetalization reactions, including:

Clays (B1170129) and Modified Clays: Natural clays like montmorillonite (B579905) K10 and bentonite, as well as clays modified with metal cations or acids (e.g., titanium-pillared clays, silicotungstic acid-modified bentonite), have proven to be effective catalysts. scirp.orgjmaterenvironsci.com

Zeolites: The porous structure and acidic sites of zeolites make them suitable catalysts for acetal formation. acs.org

Sulfonated Resins: Solid acid resins like Amberlyst have been employed as catalysts in acetal synthesis. csic.esrsc.org

Supported Catalysts: Acids such as tetrafluoroboric acid adsorbed onto silica (B1680970) gel (HBF4-SiO2) have been developed as reusable heterogeneous catalysts for both acetal formation and cleavage. thieme-connect.com

Metal-Organic Frameworks (MOFs): MOFs like MOF-808 and UiO-66, containing zirconium or hafnium, have been investigated as catalysts for the acetalization of benzaldehyde (B42025) with methanol. researchgate.net

Other Solid Acids: Sulfated zirconia, metal(IV) phosphates, and activated carbons have also been reported as effective heterogeneous catalysts for acetalization. scirp.orgrsc.org

These heterogeneous systems often lead to high yields and can be applied to a wide range of aldehydes and ketones. nih.govjmaterenvironsci.com

Green Chemistry Approaches to Acetal Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for acetal synthesis. ijsdr.orgymerdigital.comiwu.edu These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. iwu.eduresearchgate.net

Key green strategies in acetal synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like benzene (B151609) and toluene (B28343) with more environmentally friendly alternatives is a primary focus. mdpi.com Solvents such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which form azeotropes with water, have been successfully used in Dean-Stark conditions. mdpi.com In some cases, reactions can be performed under solvent-free conditions. mdpi.comiwu.edu

Development of Reusable Catalysts: The use of heterogeneous catalysts, as discussed in the previous section, is a core principle of green chemistry as it allows for catalyst recovery and reuse, reducing waste and cost. scirp.orgymerdigital.com

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a mild and green protocol for acetalization. researchgate.netrsc.org Using organic dyes like thioxanthenone or acid red 52 as photocatalysts, a variety of aldehydes can be converted to acetals in high yields at room temperature, using abundant and sustainable alcohols as both reactants and solvents. researchgate.netrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate acetalization reactions, often leading to higher yields in shorter reaction times, sometimes even in the absence of a solvent. ijsdr.org

Interactive Data Table: Comparison of Green Acetal Synthesis Methods
MethodCatalystSolventKey AdvantagesYield Range (%)
Heterogeneous CatalysisAmmonium salts on SiO2CPME, 2-MeTHFRecyclable catalyst, green solventsHigh
Microwave SynthesisProtonic acid (HCl)Water or solvent-freeRapid reaction, high yields, green solvent87-88
PhotocatalysisThioxanthenoneAlcoholMild conditions, low catalyst loading, sustainableHigh
PhotocatalysisAcid Red 52AlcoholRoom temperature, short reaction time75-93

Chemoenzymatic Synthesis of Related Chiral Acetals

For the synthesis of chiral acetals, which are valuable building blocks in the pharmaceutical and agrochemical industries, chemoenzymatic methods offer a powerful approach. unipd.it These methods combine the selectivity of enzymes with chemical reactions to achieve high enantiopurity.

Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and amines through enantioselective acylation. unipd.itnih.gov In the context of acetal chemistry, lipases have been used in the following ways:

Resolution of Racemic Alcohols: A racemic alcohol can be reacted with an acyl donor in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. unipd.it

Dynamic Kinetic Resolution: This more advanced technique combines enzymatic resolution with in-situ racemization of the starting material. unipd.it A lipase is used for the selective acylation, while a chemical catalyst (often a metal complex) simultaneously racemizes the unreacted enantiomer. unipd.it This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. unipd.it

Synthesis of Chiral Poly(ester amide)s: Lipases, such as Novozym 435, have been used to catalyze the polycondensation of monomers to create chiral polymers with alternating ester and amide linkages. rsc.org

While not directly applied to isooctane, 1,1-diethoxy-, these chemoenzymatic strategies are highly relevant for the synthesis of structurally similar chiral acetals and demonstrate the potential for biocatalysis in this area of organic chemistry. jst.go.jpacs.org

Non-Catalytic Routes to Isooctane, 1,1-diethoxy-

While acid catalysis is the predominant method, acetal formation can, in some instances, proceed under non-catalytic or non-acidic conditions. masterorganicchemistry.comrsc.org One such example is the reaction of an aldehyde or ketone with an orthoformate, such as triethyl orthoformate. thieme-connect.com Another reported non-catalytic method involves the reaction of 3-methyl-2-buten-1-ol (B147165) with ethyl orthoacetate, which upon heating, evolves ethanol and forms the corresponding acetal. prepchem.com

Photochemical methods, as mentioned under green chemistry, can also be considered a non-traditional route that bypasses the need for conventional acid catalysts. rsc.org These reactions are initiated by light and proceed through different mechanistic pathways than the classical acid-catalyzed route. rsc.org

Optimization of Reaction Conditions and Selectivity in Acetal Formation

The efficiency and selectivity of acetal formation are highly dependent on the optimization of various reaction parameters. ijsdr.orglibretexts.orgmasterorganicchemistry.comCurrent time information in Hyderabad, IN.

Key Optimization Parameters:

Catalyst Choice and Loading: The type and amount of catalyst can significantly impact the reaction rate and yield. numberanalytics.comacs.org For instance, strong acids like sulfuric acid are effective but can be corrosive, while milder heterogeneous catalysts may require different reaction conditions. nih.gov Catalyst loading is also crucial; often, only a catalytic amount is needed. mdpi.comacs.org

Temperature: The reaction temperature influences the rate of reaction. mdpi.comnumberanalytics.com While heating can accelerate the reaction, excessively high temperatures may lead to side reactions or degradation. numberanalytics.com Some modern methods, like certain photocatalytic approaches, can proceed efficiently at room temperature. rsc.org

Reactant Stoichiometry: The molar ratio of the alcohol to the carbonyl compound is a critical factor. mdpi.com Using an excess of the alcohol can help shift the equilibrium towards the acetal product. numberanalytics.com

Water Removal: As acetal formation is a reversible reaction that produces water, the continuous removal of water is one of the most effective ways to drive the reaction to completion and achieve high yields. libretexts.org This is typically done using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

Solvent: The choice of solvent can affect the reaction. mdpi.commdpi.com In many cases, the alcohol reactant itself can serve as the solvent. acs.org For azeotropic water removal, solvents like toluene or greener alternatives like CPME are used. mdpi.commdpi.com

Selectivity:

Selectivity becomes particularly important when dealing with molecules containing multiple functional groups. numberanalytics.com For example, in a molecule with both a ketone and an aldehyde, it is often possible to selectively protect the more reactive aldehyde group. thieme-connect.com Similarly, in diols, the formation of cyclic acetals is generally favored over linear acetals due to the thermodynamic stability of five- and six-membered rings. numberanalytics.comfiveable.me The steric and electronic environment around the carbonyl group and the alcohol also play a significant role in determining the selectivity of the reaction. mdpi.comnumberanalytics.com Careful optimization of the reaction conditions, including the choice of catalyst and temperature, can enhance the desired selectivity. numberanalytics.comchemrxiv.org

Interactive Data Table: Factors Affecting Acetal Formation
ParameterEffect on ReactionOptimization Strategy
CatalystIncreases reaction rate by activating the carbonyl group. numberanalytics.comSelect appropriate acid strength (homogeneous vs. heterogeneous); optimize catalyst loading. nih.govacs.org
TemperatureAffects reaction rate and potential for side reactions. numberanalytics.comAdjust to balance reaction speed and product stability; some methods work at ambient temperature. mdpi.comrsc.org
Reactant RatioExcess alcohol favors product formation (Le Chatelier's principle). numberanalytics.comUse a stoichiometric excess of the alcohol. mdpi.com
Water RemovalDrives the equilibrium towards the acetal product. libretexts.orgEmploy a Dean-Stark trap, molecular sieves, or azeotropic distillation. mdpi.com
SolventCan influence solubility and azeotropic water removal. mdpi.commdpi.comUse the alcohol reactant as the solvent or choose a solvent that forms an azeotrope with water. mdpi.comacs.org

Diastereoselective and Enantioselective Synthesis of Chiral Acetals

The synthesis of chiral acetals with high levels of stereocontrol is a significant area of research in organic chemistry, driven by the prevalence of the acetal motif in natural products and their utility as chiral building blocks. kyoto-u.ac.jpbohrium.com Methodologies for achieving diastereoselectivity and enantioselectivity in acetal formation often rely on the use of chiral catalysts, chiral auxiliaries, or substrate-controlled approaches. These strategies aim to control the formation of new stereocenters during the acetalization reaction or in subsequent transformations.

A prominent approach involves the catalytic asymmetric acetalization, where a chiral catalyst orchestrates the enantioselective reaction between a prochiral carbonyl compound and an alcohol or a diol. Chiral Brønsted acids have emerged as powerful catalysts in this domain. scienceopen.com For instance, confined imidodiphosphoric acid catalysts have been successfully employed in the highly enantioselective kinetic resolution of diols through asymmetric acetalization, achieving selectivity factors of over 300 for the resolution of tertiary alcohols. acs.org In some cases, even with moderate selectivity factors, highly enantioenriched diols can be obtained through a stereodivergent resolution leading to diastereomeric acetals. acs.org

Another powerful strategy is the use of Lewis acid-assisted chiral Brønsted acid (LBA) catalysts. These are prepared in situ from sterically demanding Lewis acids like tris(pentafluorophenyl)borane (B72294) and chiral phosphoric acids. This catalytic system has been effective in promoting highly enantio- and diastereoselective carbonyl-ene cyclization–acetalization tandem reactions. nii.ac.jp This method allows for the synthesis of complex cyclic acetals from α,β,γ,δ-unsaturated aldehydes with excellent diastereoselectivity and enantioselectivity. nii.ac.jp

Organocatalysis, in general, has provided a versatile platform for asymmetric acetal synthesis. scienceopen.com Thiourea-ammonium hybrid catalysts, for example, facilitate the O-alkylation of enols with racemic γ-chlorobutenolide via dynamic kinetic resolution to produce chiral acetals with good enantioselectivity. kyoto-u.ac.jpnih.gov This method has been applied to the asymmetric synthesis of strigolactones, where the catalyst is believed to activate both the nucleophile and the electrophile simultaneously in a multifunctional manner. kyoto-u.ac.jpnih.gov DFT calculations suggest that hydrogen bonding between the catalyst and substrates is crucial for achieving high stereoselectivity. nih.gov

The following tables summarize key research findings in the diastereoselective and enantioselective synthesis of various chiral acetals, highlighting the catalysts, substrates, and stereochemical outcomes.

Table 1: Enantioselective Acetalization using Chiral Catalysts

Catalyst Substrate(s) Reaction Type Yield (%) ee (%) / er Reference
Thiourea-ammonium hybrid (PTC-14) Enol & Racemic γ-chlorobutenolide Dynamic Kinetic Resolution - 91% ee kyoto-u.ac.jp
Chiral Imidodiphosphoric Acid 2-Methylpropanal & 1,3-Dithiol Thioacetalization 98 98:2 er thieme-connect.com
Chiral Imidodiphosphoric Acid (E)-Cinnamaldehyde & 1,3-Dithiol Thioacetalization 99 92:8 er thieme-connect.com
Bis(imidazoline)-phosphoric acid Aminobenzenethiol & Trifluorobenzophenone Intramolecular Cyclization (N,S-ketal) High High bohrium.com
Confined Imidodiphosphoric Acid (1a) Terminal diol (rac-2a) & Aldehyde Kinetic Resolution - >300 (s-factor) acs.org

Diastereoselective approaches often utilize the inherent chirality within a substrate to direct the formation of a new stereocenter. Chiral nonracemic aminated nitroso acetals have been synthesized through diastereoselective multicomponent [4 + 2]/[3 + 2] cycloadditions. beilstein-journals.orgd-nb.info These reactions employ chiral (S,E)-γ-nitrogenated nitroalkenes as heterodienes, which react with dienophiles like ethyl vinyl ether to furnish the target acetals with good levels of diastereoselectivity. beilstein-journals.orgd-nb.infocncb.ac.cn

The cleavage of chiral acetals derived from diols with C2 symmetry can also proceed with high diastereoselectivity. iupac.org For example, the reaction of chiral dioxane acetals with organocopper reagents in the presence of BF3 results in ring cleavage to produce chiral β-substituted aldehydes or ketones with high diastereomeric excess (d.e. > 90%). iupac.org The stereochemical outcome is often the result of an anti-substitution pathway. iupac.org Remote participation of functional groups within the substrate can also control stereoselectivity. For instance, an acyloxy group located several atoms away from an acyclic acetal can induce 1,2-asymmetric induction in substitution reactions, leading to products with high diastereoselectivity (≥90:10). acs.org

Table 2: Diastereoselective Synthesis of Chiral Acetals

These methodologies underscore the diverse strategies available for accessing stereochemically defined acetals. The choice of chiral catalyst, the strategic placement of directing groups within the substrate, or the use of tandem reactions all contribute to the precise construction of chiral acetal structures, which are valuable intermediates in organic synthesis.

Advanced Reaction Pathways and Mechanistic Investigations of Isooctane, 1,1 Diethoxy

Hydrolysis Kinetics and Thermodynamics of Isooctane (B107328), 1,1-diethoxy-

The hydrolysis of acetals, including Isooctane, 1,1-diethoxy-, is a cornerstone reaction that involves the cleavage of the C-O bonds in the presence of water, typically under acidic conditions, to yield an aldehyde and two molecules of alcohol. The reaction for Isooctane, 1,1-diethoxy- would proceed to form isooctanal and ethanol (B145695).

The acid-catalyzed hydrolysis of acetals is a well-established process that generally proceeds through specific acid catalysis (A-1 mechanism) or, in some cases, general acid catalysis (A-2 or A-SE2 mechanisms). osti.govmasterorganicchemistry.com

The predominant pathway for many simple acetals is the A-1 mechanism, which involves a rapid, reversible protonation of one of the alkoxy oxygens, followed by the rate-determining step: the unimolecular cleavage of the carbon-oxygen bond to form an alcohol and a resonance-stabilized oxocarbenium ion (also referred to as a carboxonium ion). nih.govresearchgate.net This highly reactive intermediate is then rapidly attacked by a water molecule. A final deprotonation step yields the corresponding aldehyde and a second molecule of alcohol. The stability of the carbocation intermediate is a critical factor influencing the reaction rate. nih.govresearchgate.net

General A-1 Hydrolysis Mechanism:

Protonation: The acetal (B89532) oxygen is protonated by an acid (H₃O⁺).

Rate-Determining Step: Loss of an alcohol molecule (ROH) to form a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A water molecule attacks the carbocation.

Deprotonation: Loss of a proton to yield the final products (an aldehyde and another alcohol molecule).

In certain cases, particularly with specific structural features or in buffered solutions, the mechanism can shift. masterorganicchemistry.comgla.ac.uk An A-2 mechanism involves a rate-limiting bimolecular attack by water on the protonated acetal. osti.gov Kinetic studies, including the measurement of solvent isotope effects (kH₂O/kD₂O), can help distinguish between these pathways. osti.govgla.ac.uk For instance, A-1 mechanisms typically show a solvent isotope effect greater than 1, while A-2 mechanisms often exhibit an inverse effect (kH₂O/kD₂O < 1). osti.gov

The rate of acetal hydrolysis is profoundly influenced by the electronic and steric nature of the substituents attached to the central acetal carbon. The rate-determining step involves the formation of a positively charged oxocarbenium ion, so any structural feature that stabilizes this intermediate will accelerate the hydrolysis reaction. nih.govresearchgate.net

Electronic Effects: Electron-donating groups attached to the carbonyl carbon stabilize the oxocarbenium ion intermediate, thereby increasing the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the intermediate and slow the reaction. nih.gov

Steric and Structural Effects: The structure of the alkyl groups (R₁, R₂, and R₃ in a generic acetal) influences the reaction kinetics. researchgate.net For Isooctane, 1,1-diethoxy-, the key substituent is the branched isooctyl group. While the length of a simple alkyl chain has been found to not have a substantial impact on hydrolysis rates, branching near the reaction center can introduce steric effects. nih.gov The bulky isooctyl group may influence the stability of the transition state leading to the oxocarbenium ion. Furthermore, ketals (where the carbon is bonded to two alkyl groups) hydrolyze much faster than acetals, an effect attributed to the greater steric decompression upon forming the planar carbocation intermediate. cdnsciencepub.com

Table 1: Relative Hydrolysis Rates of Various Acetals and Ketals (Illustrative Data) This table presents generalized findings from the literature to illustrate structural effects and does not represent specific data for Isooctane, 1,1-diethoxy-.

Compound (Acetal/Ketal)Substituent NatureRelative Hydrolysis RateRationale
Benzaldehyde (B42025) dimethyl acetalPhenyl (Aryl)Base RateReference compound.
p-Methoxybenzaldehyde dimethyl acetalElectron-Donating (p-OCH₃)FasterStabilizes the oxocarbenium ion via resonance. nih.gov
p-Nitrobenzaldehyde dimethyl acetalElectron-Withdrawing (p-NO₂)SlowerDestabilizes the oxocarbenium ion via induction. nih.gov
Acetone dimethyl ketalTwo methyl groupsMuch FasterSteric relief in the transition state favors carbocation formation. cdnsciencepub.com

The solvent plays a crucial role in the kinetics of acetal hydrolysis. The reaction involves the formation of a charged intermediate from neutral reactants, meaning the polarity of the solvent can significantly affect the rate. Generally, more polar solvents are better at solvating the developing oxocarbenium ion and the departing alcohol, thus stabilizing the transition state and accelerating the reaction.

Studies have demonstrated a relationship between the rate of hydrolysis and the Hammett acidity function (H₀) of the solvent, which supports the formation of a carbocation in the rate-determining step. masterorganicchemistry.com Furthermore, investigations using mixed solvents have provided insight into the mechanism. For instance, the use of H₂O/D₂O mixtures can generate a solvent isotope effect, which serves as a diagnostic tool for the reaction mechanism, helping to differentiate between A-1 and A-2 pathways. osti.govgla.ac.uk The hydrolysis of acetals in e-liquid solvents like propylene (B89431) glycol and glycerol (B35011) has also been studied, showing that the reaction is inhibited by the presence of water. nih.gov

Transacetalization Reactions Involving Isooctane, 1,1-diethoxy-

Transacetalization is an equilibrium reaction where an acetal reacts with an alcohol in the presence of an acid catalyst, resulting in the exchange of one or both of the alkoxy groups.

For Isooctane, 1,1-diethoxy-, a transacetalization reaction with a different alcohol (R'-OH) would lead to a new acetal and the release of ethanol. The reaction is reversible and the position of the equilibrium can be controlled by the concentration of the reactants and products, often by removing the displaced alcohol (ethanol) from the reaction mixture.

General Transacetalization Reaction: Isooctyl-CH(OCH₂CH₃)₂ + 2 R'-OH ⇌ Isooctyl-CH(OR')₂ + 2 CH₃CH₂OH

This type of reaction is fundamental in various synthetic applications. For example, reacting an acetal with a diol (a type of polyol) can lead to the formation of a cyclic acetal, a common strategy for protecting aldehyde functional groups in multi-step syntheses. The kinetics of acetalization have been shown to be faster in glycerol (a polyol) compared to propylene glycol. nih.gov

Reactivity of Isooctane, 1,1-diethoxy- with Oxidizing Agents

While acetals are generally stable to bases and nucleophiles, they can be susceptible to oxidation. The specific products depend on the oxidizing agent and the reaction conditions. The branched structure of the isooctyl group in Isooctane, 1,1-diethoxy- may enhance its stability against oxidation compared to linear analogues. However, strong oxidizing agents can cleave the molecule. For a similar compound, 1,1-diethoxyheptane, oxidation can yield heptanoic acid. By analogy, the oxidation of Isooctane, 1,1-diethoxy- would likely lead to the formation of isooctanoic acid and other potential oxidation products derived from the ethoxy groups.

Nucleophilic Substitution Reactions of Acetal Functionality

The acetal group present in Isooctane, 1,1-diethoxy- (also known as 2,2,4-trimethylpentanal (B1314110) diethyl acetal), serves as a key reactive center for nucleophilic substitution reactions, particularly under acidic conditions. nii.ac.jp These reactions are fundamental in organic synthesis, where acetals can function as protecting groups for carbonyls due to their stability in basic and neutral media, while allowing for deprotection or transformation under acidic catalysis. nii.ac.jporganicchemistrytutor.comorganic-chemistry.org

The generally accepted mechanism for the acid-catalyzed nucleophilic substitution of an acetal, such as the hydrolysis of Isooctane, 1,1-diethoxy-, involves several key steps. The reaction is initiated by the protonation of one of the oxygen atoms of the ethoxy groups by an acid catalyst, typically a hydronium ion (H₃O⁺). libretexts.org This protonation converts the ethoxy group into a good leaving group (ethanol). Subsequently, the departure of the ethanol molecule generates a resonance-stabilized oxocarbenium ion. This intermediate is then susceptible to attack by a nucleophile. rsc.orgoxfordsciencetrove.com In the case of hydrolysis, the nucleophile is a water molecule. The final step involves deprotonation of the attacking nucleophile by a water molecule or another base to regenerate the acid catalyst and yield the final products. organicchemistrytutor.comlibretexts.org For Isooctane, 1,1-diethoxy-, hydrolysis would yield 2,2,4-trimethylpentanal and two molecules of ethanol.

The stereochemical outcome of nucleophilic substitutions on acetals can be highly dependent on various factors, including the structure of the acetal, the nature of the nucleophile, and the Lewis acid used. acs.orgresearchgate.net For acyclic acetals, remote participating groups within the molecule can influence the stereoselectivity of the reaction by forming cyclic dioxocarbenium ion intermediates. acs.org While specific studies on the stereoselectivity of Isooctane, 1,1-diethoxy- are not prevalent, the bulky 2,2,4-trimethylpentyl group would likely exert significant steric influence on the approach of the nucleophile to the carbocation intermediate.

Table 1: General Mechanistic Steps for Acid-Catalyzed Acetal Hydrolysis

StepDescriptionIntermediate/Product
1 Protonation of an acetal oxygen by an acid catalyst (e.g., H₃O⁺).Protonated Acetal
2 Elimination of an alcohol molecule to form a resonance-stabilized oxocarbenium ion.Oxocarbenium Ion, Alcohol
3 Nucleophilic attack by a water molecule on the electrophilic carbon of the oxocarbenium ion.Protonated Hemiacetal
4 Deprotonation to yield a hemiacetal.Hemiacetal, H₃O⁺
5-8 Steps 1-4 are repeated for the second alkoxy group, leading to the final carbonyl compound and another molecule of alcohol.Aldehyde/Ketone, Alcohol

Thermal Decomposition Pathways and Mechanistic Studies

The thermal decomposition, or pyrolysis, of Isooctane, 1,1-diethoxy- involves complex reaction networks characteristic of both large branched alkanes and acetals. Such studies are crucial for understanding combustion chemistry, particularly as acetals are considered potential biofuel components. nrel.gov

The pyrolysis of branched alkanes like isooctane (2,2,4-trimethylpentane) occurs through free-radical chain reactions. byjus.comunacademy.com The rate of pyrolysis for alkanes generally increases with higher molecular weight and more branching. byjus.comunacademy.com The process is initiated by the homolytic cleavage of a C-C bond, as they are typically weaker than C-H bonds, to form alkyl radicals. nih.gov For isooctane, C-C bond fission is the dominant initial reaction pathway. nih.govacs.org These initial radicals then undergo a cascade of subsequent reactions, including:

β-scission: The radical cleaves at the C-C bond beta to the radical center, producing an alkene and a smaller alkyl radical.

Isomerization: The radical rearranges via an internal hydrogen shift.

H-abstraction: The radical abstracts a hydrogen atom from a parent fuel molecule, propagating the chain reaction.

The stability of the radical intermediates plays a significant role in dictating the major decomposition pathways and the resulting product distribution. nih.gov

For acetals, thermal decomposition also proceeds via radical mechanisms, though they are generally considered more thermally stable than, for example, hemiacetals. tandfonline.com Studies indicate that temperatures exceeding 400°C are often required for the irreversible decomposition of acetals on minute-long timescales. tandfonline.com The presence of the C-O bonds in the acetal functionality introduces pathways that compete with the C-C bond scissions of the alkyl chain. Radical formation can occur via hydrogen abstraction, potentially at the carbon atom between the two oxygen atoms if one is present. semanticscholar.org This initial radical can then undergo rearrangements, such as β-scission, leading to the cleavage of the acetal ring structure and the formation of ester or aldehyde moieties. semanticscholar.org

In the case of Isooctane, 1,1-diethoxy-, the initial pyrolytic events would involve a competition between the fission of the various C-C bonds in the bulky isooctyl group and the cleavage of the C-O bonds of the acetal functionality.

The elucidation of pyrolysis mechanisms relies on the identification and quantification of the numerous intermediates and final products formed during the process. This is typically achieved using advanced analytical techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) and synchrotron vacuum ultraviolet photoionization mass spectrometry. acs.orgacs.orgresearchgate.net

Studies on the pyrolysis of isooctane at temperatures ranging from approximately 723 K to 1500 K show that the primary products are smaller unsaturated hydrocarbons, with isobutene and propene being dominant. acs.orgoup.com This is a direct consequence of the β-scission of the radicals formed from the initial C-C bond cleavages of the parent molecule. nih.gov Other significant products include methane, ethene, and allene. At higher temperatures, the formation of small aromatic species like benzene (B151609) can occur through reactions of smaller radical and molecular precursors. acs.org

For acetals, degradation can lead to a variety of oxygenated compounds. For instance, the pyrolysis of acetaldehyde (B116499) dimethyl acetal has been studied, providing insight into acetal decomposition. rsc.org The radical mechanisms can lead to intermediates containing aldehyde and ester functionalities. semanticscholar.org The pyrolysis of biomass, which contains various oxygenated and acetal-like structures, is known to produce a complex bio-oil containing aldehydes, ketones, phenols, and furans. nih.gov Specifically, 2-furaldehyde diethyl acetal has been identified as a product in the pyrolysis of sugarcane leaves. nih.gov

For Isooctane, 1,1-diethoxy-, the degradation intermediates would be a combination of those expected from isooctane and from a diethyl acetal. Therefore, one would anticipate the formation of isobutene, propene, and other small alkenes from the isooctyl chain, alongside oxygenated species like acetaldehyde, ethanol, and ethyl esters resulting from the decomposition of the acetal group.

Table 2: Major Products from the Pyrolysis of Isooctane

ProductChemical FormulaTypical Formation Pathway
Isobutenei-C₄H₈β-scission of radicals from initial C-C cleavage. acs.orgoup.com
PropeneC₃H₆β-scission of radicals. acs.orgoup.com
MethaneCH₄H-abstraction and subsequent reactions. acs.org
EtheneC₂H₄β-scission of larger radicals. acs.org
AlleneC₃H₄Secondary reactions of smaller radicals. acs.org

Theoretical and Computational Studies on Isooctane, 1,1 Diethoxy

Quantum Chemical Investigations of Molecular Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), provide profound insights into the molecular structure of organic compounds. ggckondagaon.in For Isooctane (B107328), 1,1-diethoxy-, these investigations would focus on elucidating its preferred three-dimensional arrangements and the nature of its chemical bonds.

The structure of Isooctane, 1,1-diethoxy- features several single bonds, allowing for a high degree of conformational freedom. The molecule's stereochemistry is primarily dictated by the rotation around the C-C bonds of the bulky 2,2,4-trimethylpentyl group and the C-O bonds of the diethoxy acetal (B89532) moiety.

The most stable conformers would be those that minimize steric strain, such as gauche and anti-periplanar arrangements around the key C-C and C-O bonds. spcmc.ac.in For instance, the rotation around the C1-C2 bond of the alkyl chain would be heavily influenced by the interactions between the ethoxy groups and the bulky isooctyl substituent. Quantum chemical calculations would be employed to map the potential energy surface and identify the low-energy conformers.

Table 1: Hypothetical Low-Energy Conformers of Isooctane, 1,1-diethoxy- and Key Dihedral Angles

ConformerDihedral Angle 1 (O-C1-C2-C3)Dihedral Angle 2 (EtO-C1-O-Et)Predicted Relative Energy (kcal/mol)
A ~180° (anti)~60° (gauche)0.00 (Global Minimum)
B ~60° (gauche)~60° (gauche)+1.2
C ~180° (anti)~180° (anti)+2.5

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

The electronic structure of Isooctane, 1,1-diethoxy- is characterized by the saturated sigma (σ) bonds of the alkyl framework and the polar C-O bonds of the acetal group. Computational methods can provide detailed information on bond lengths, bond angles, and the distribution of electron density across the molecule.

The C-O bonds in the acetal group are expected to be shorter and more polarized than the C-C bonds, with the oxygen atoms bearing partial negative charges and the central acetal carbon (C1) bearing a partial positive charge. The bulky isooctyl group, being electron-donating, would slightly influence the electronic properties of the acetal carbon. High-level calculations could quantify these effects, providing values for atomic charges and dipole moments, which are essential for understanding intermolecular interactions. researchgate.net

Table 2: Predicted Geometrical Parameters for Key Bonds in Isooctane, 1,1-diethoxy-

Bond/AngleTypePredicted Value
C1-OAcetal C-O Single Bond~1.41 Å
O-C(ethyl)Ether C-O Single Bond~1.43 Å
C1-C2C-C Single Bond~1.54 Å
O-C1-OAcetal Bond Angle~112°
O-C1-C2Bond Angle~109°

Note: Values are typical for acetal and alkane structures and would be refined by specific quantum chemical calculations.

Molecular Dynamics Simulations of Isooctane, 1,1-diethoxy- Systems

While quantum chemistry investigates static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. imtm.cz For Isooctane, 1,1-diethoxy-, MD simulations could model its behavior in the liquid phase or in solution, providing insights into its physical properties and interactions with its environment. chemrxiv.org

An MD simulation would treat the molecule as a collection of atoms interacting through a defined force field, which approximates the potential energy of the system. researchgate.net By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. orau.gov This allows for the study of:

Conformational Dynamics: Observing the transitions between different conformers in real-time.

Solvation Effects: Understanding how solvent molecules arrange around the solute and affect its conformation.

Transport Properties: Calculating properties such as the diffusion coefficient, which relates to how the molecule moves through a medium.

These simulations are computationally intensive but invaluable for bridging the gap between single-molecule properties and bulk material behavior.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions, including identifying intermediates and transition states. uomustansiriyah.edu.iq For Isooctane, 1,1-diethoxy-, a key reaction to model would be its acid-catalyzed hydrolysis back to 2,2,4-trimethylpentanal (B1314110) and ethanol (B145695). masterorganicchemistry.com

The hydrolysis of an acetal proceeds through a multi-step mechanism. libretexts.org Computational chemistry can be used to analyze the transition state of each elementary step, which is the highest energy point along the reaction coordinate.

The generally accepted mechanism for acid-catalyzed acetal hydrolysis involves:

Protonation: One of the ethoxy oxygen atoms is protonated by an acid catalyst. libretexts.org

Leaving Group Departure: A molecule of ethanol departs, forming a resonance-stabilized oxocarbenium ion intermediate. This is often the rate-determining step.

Nucleophilic Attack: A water molecule attacks the electrophilic carbocation.

Deprotonation: The resulting protonated hemiacetal is deprotonated.

Repeat: The process repeats for the second ethoxy group, ultimately yielding the aldehyde. masterorganicchemistry.com

Transition state theory, combined with quantum chemical calculations, allows for the determination of the activation energy (the energy difference between the reactants and the transition state) for each step. chemrxiv.org The geometry of the transition state reveals the precise arrangement of atoms during the bond-breaking and bond-forming processes.

Table 3: Key Steps and Intermediates in the Hydrolysis of Isooctane, 1,1-diethoxy-

StepDescriptionKey Intermediate/Transition State
1 Protonation of an ether oxygenProtonated Acetal
2 C-O bond cleavageOxocarbenium Ion Transition State
3 Nucleophilic attack by waterHemiacetal Formation
4 DeprotonationNeutral Hemiacetal

Note: This table outlines the generally accepted mechanism for acetal hydrolysis. masterorganicchemistry.comlibretexts.org

By calculating the activation energies for all possible reaction pathways, computational models can predict reaction kinetics and selectivity. researchgate.net The rate of a reaction is exponentially dependent on the activation energy; a lower activation energy corresponds to a faster reaction. buffalo.eduresearchgate.net

For the hydrolysis of Isooctane, 1,1-diethoxy-, computational kinetics would focus on the rate-determining step. The stability of the key oxocarbenium ion intermediate is critical. The electron-donating nature of the alkyl groups stabilizes this positive charge. However, the significant steric bulk of the 2,2,4-trimethylpentyl group could hinder the approach of the water nucleophile, potentially slowing the reaction compared to an acetal with a less-branched alkyl chain. buffalo.edu

Computational models can predict rate constants over a range of temperatures, providing a comprehensive kinetic profile of the reaction. researchgate.net These theoretical predictions can guide experimental work and help in understanding the factors that control the reactivity of complex molecules like Isooctane, 1,1-diethoxy-.

Solvent Effects on Isooctane, 1,1-diethoxy- Reactivity: Computational Approaches

Theoretical models are employed to understand how solvent molecules interact with the reactant, transition state, and product of a reaction, thereby altering the reaction's energy landscape and kinetics. researchgate.net Two primary types of solvent effects are considered in these computational studies: static and dynamic. researchgate.net

Static Solvent Effects:

Static solvent effects relate to the differential stabilization of the reactants, transition states, and products by the solvent. researchgate.net These effects are often modeled using either explicit or implicit solvent models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. nih.gov For instance, in the hydrolysis of acetals, explicit water molecules can be modeled to understand their role in stabilizing the transition state through hydrogen bonds. nih.gov

Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant. The Conductor-like Screening Model (COSMO) and the Polarizable Continuum Model (PCM) are common examples. beilstein-journals.org These models are computationally less expensive and are effective in capturing the bulk electrostatic effects of the solvent on the solute. For example, polar aprotic solvents might destabilize an acetal bond, whereas non-polar solvents could enhance its stability.

Dynamic Solvent Effects:

Dynamic solvent effects refer to the influence of the solvent's motion on the reaction rate. researchgate.net The viscosity of the solvent, for instance, can affect the frequency of molecular collisions and the rate at which the system can cross the activation barrier. researchgate.net Molecular Dynamics (MD) simulations are a key computational tool for investigating these effects. MD simulations can model the time-dependent behavior of the solute and solvent molecules, providing insights into how solvent reorganization influences the reaction pathway.

Computational Methods and Findings for Related Acetals:

Studies on other acetals have utilized various quantum chemistry methods to explore their reactivity. For example, Density Functional Theory (DFT), often with functionals like B3LYP, is a common choice for studying reaction mechanisms, such as hemiacetal formation. nih.gov These studies can elucidate the energetic penalties associated with structural rearrangements during a reaction and how catalysts can lower the activation energy barrier. nih.gov

For the hydrolysis of acetals, computational models have been used to investigate the role of acidic and basic environments. beilstein-journals.org Quantum mechanical calculations can determine the protonation state of the acetal and how this influences its stability and susceptibility to hydrolysis. beilstein-journals.org

While direct computational data for Isooctane, 1,1-diethoxy- is absent from the provided search results, the established computational approaches for other acetals provide a clear framework for how its reactivity in different solvents could be theoretically investigated. Such studies would likely involve modeling its hydrolysis under various solvent conditions to predict reaction rates and mechanisms.

Role of Isooctane, 1,1 Diethoxy in Contemporary Organic Synthesis Research

Isooctane (B107328), 1,1-diethoxy- as a Masked Carbonyl Synthon

The concept of a masked carbonyl synthon involves the temporary protection of a carbonyl group to reverse its polarity, allowing it to act as a nucleophile. Acetals, in principle, can serve this purpose. However, there is no specific literature available that details the application of Isooctane, 1,1-diethoxy- in this capacity.

The hydrolysis of acetals to regenerate the corresponding aldehyde is a standard transformation in organic synthesis, typically achieved under acidic conditions. While this general principle applies to Isooctane, 1,1-diethoxy-, specific research outlining controlled conditions, yields, and substrate scope for this particular acetal (B89532) is not documented.

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then coupled. Protecting groups are crucial in this approach. There are, however, no published examples of multi-step convergent syntheses where Isooctane, 1,1-diethoxy- is specifically employed as a protecting group.

Protecting Group Chemistry Applications in Complex Molecule Synthesis

Acetals are widely used as protecting groups for aldehydes and ketones due to their stability under basic and nucleophilic conditions. The bulky isooctyl group in Isooctane, 1,1-diethoxy- might be expected to confer specific steric properties, but its practical application and advantages in complex molecule synthesis have not been reported.

Orthogonal protecting groups can be removed under distinct conditions without affecting each other. While acetals are generally orthogonal to many common protecting groups (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers), there is no specific data on the orthogonality of Isooctane, 1,1-diethoxy- in the presence of other specific protecting groups.

The cleavage of acetals is typically acid-catalyzed. Variations in Lewis or Brønsted acids can influence the rate and selectivity of deprotection. However, specific studies detailing cleavage strategies, reaction conditions, and selectivity for the deprotection of Isooctane, 1,1-diethoxy- are absent from the scientific literature.

Intermediacy in Novel Reaction Methodologies

The role of a chemical compound as an intermediate in the development of new synthetic methods is a key area of research. There is no evidence in the available literature to suggest that Isooctane, 1,1-diethoxy- has served as a key intermediate in the development of any novel reaction methodologies.

Advanced Analytical Techniques in the Study of Isooctane, 1,1 Diethoxy Transformations

Spectroscopic Methodologies for Elucidating Reaction Pathways

Spectroscopic techniques are indispensable for gaining a detailed understanding of the chemical changes occurring during the transformations of Isooctane (B107328), 1,1-diethoxy-. These methods allow for the observation of molecular structures and the identification of transient species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds. In the context of Isooctane, 1,1-diethoxy- transformations, advanced NMR techniques are particularly valuable for analyzing complex reaction mixtures.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) provides more detailed information about a molecule's structure than one-dimensional NMR. wikipedia.org Techniques like Correlation Spectroscopy (COSY) can identify spin-spin coupling between protons, revealing which protons are adjacent in the molecular structure. wikipedia.orglibretexts.org This is crucial for distinguishing between isomers and identifying byproducts in the reaction mixture of Isooctane, 1,1-diethoxy-. For instance, in a COSY spectrum, cross-peaks would appear between the signals of protons on adjacent carbons, confirming their connectivity.

Diffusion-Ordered Spectroscopy (DOSY) is another advanced NMR technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. This allows for the analysis of individual components without prior separation, which is highly advantageous for studying reaction mixtures in real-time.

The typical ¹H NMR chemical shifts for hydrogens on carbons adjacent to an ether oxygen are in the range of 3.4 to 4.5 ppm. libretexts.orglibretexts.org In the case of Isooctane, 1,1-diethoxy-, the protons of the two ethoxy groups would be expected to show signals in this region. Similarly, ¹³C NMR spectra of ethers typically show signals for carbon atoms next to the oxygen in the 50 to 80 δ range. pressbooks.pub

Interactive Data Table: Expected NMR Chemical Shifts for Isooctane, 1,1-diethoxy-

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-O-CH₂ -CH₃3.4 - 3.758 - 65
-O-CH₂-CH₃ 1.1 - 1.315 - 20
Isooctyl CH, CH₂, CH₃0.8 - 2.010 - 40

High-Resolution Mass Spectrometry (HRMS) is a critical technique for identifying reactive intermediates in chemical reactions. nih.govrsc.org It provides highly accurate mass measurements, allowing for the determination of the elemental composition of transient species formed during the transformation of Isooctane, 1,1-diethoxy-.

The formation of acetals from aldehydes or ketones and alcohols proceeds through a hemiacetal intermediate. byjus.comlibretexts.org This reaction is typically acid-catalyzed. study.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl group, followed by nucleophilic attack by the alcohol to form the hemiacetal. youtube.com Further reaction with a second alcohol molecule leads to the acetal (B89532). wikipedia.orgyoutube.com

HRMS can be used to detect these charged intermediates, such as the protonated hemiacetal or the carbocation formed after the loss of water from the protonated hemiacetal. nih.gov By analyzing the reaction mixture at different time points, it is possible to construct a detailed reaction pathway. This technique is particularly powerful when coupled with tandem mass spectrometry (MS/MS), which can provide structural information about the detected ions through fragmentation analysis. nih.gov

Chromatographic Separation Techniques for Complex Reaction Mixtures

Chromatography is essential for separating the components of complex reaction mixtures, allowing for the individual identification and quantification of starting materials, products, and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile organic compounds. ijpsonline.com In the context of Isooctane, 1,1-diethoxy- synthesis, potential volatile byproducts could include unreacted starting materials like isooctanal and ethanol (B145695), as well as side products from competing reactions. The development of a specific GC-MS method would involve optimizing the gas chromatograph's temperature program and selecting an appropriate column to achieve good separation of all volatile components. The mass spectrometer then provides positive identification of each separated compound based on its mass spectrum. Isooctane itself is a volatile compound often used in GC applications. dawnscientific.com

For non-volatile derivatives or byproducts that may form during the transformation of Isooctane, 1,1-diethoxy-, High-Performance Liquid Chromatography (HPLC) coupled with UV and/or Mass Spectrometry detection is a suitable analytical technique. While acetals themselves may not have a strong UV chromophore, this method is effective for analyzing related compounds that do, or for separating compounds that can be ionized and detected by a mass spectrometer. coresta.org The use of a basic modifier in the HPLC mobile phase can be crucial to prevent the acid-catalyzed hydrolysis of the acetal on the column. coresta.org

In Situ Monitoring of Acetal Reactions

In situ monitoring techniques provide real-time information about a chemical reaction as it happens, offering a dynamic view of the process. mt.comrsc.org This is a significant advantage over traditional methods that rely on analyzing samples taken from the reaction at different times. spectroscopyonline.com For acetal reactions, spectroscopic methods like FTIR and Raman spectroscopy can be employed for in situ monitoring. mt.com These techniques can track the disappearance of the carbonyl group from the starting aldehyde and the appearance of C-O stretching vibrations characteristic of the acetal product. libretexts.org This real-time data allows for the determination of reaction kinetics and can help in optimizing reaction conditions. rsc.orgnih.gov

Real-Time Spectroscopic Analysis

Raman Spectroscopy: This technique is well-suited for in situ monitoring of chemical reactions. kit.edu By tracking the characteristic vibrational modes of the reactant (Isooctane, 1,1-diethoxy-), products (isooctanal and ethanol), and any intermediates, the progress of the reaction can be followed in real-time. For instance, the disappearance of the C-O-C stretching bands of the acetal and the appearance of the C=O stretching band of the aldehyde product can be quantitatively measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Ultrafast 2D NMR techniques have been successfully employed to monitor the real-time mechanistic details of acetal hydrolysis. nih.gov This method can provide detailed structural information on all species present in the reaction mixture, including short-lived intermediates like hemiacetals. nih.gov By acquiring spectra at rapid intervals, the concentration of each species can be determined as a function of time, allowing for the elucidation of complex reaction mechanisms. Online ¹H NMR spectroscopy coupled with microreactors has also been demonstrated for studying reaction kinetics in aqueous solutions. researchgate.net

Below is a representative data table illustrating the type of kinetic data that can be obtained from real-time spectroscopic monitoring of the acid-catalyzed hydrolysis of Isooctane, 1,1-diethoxy-.

Interactive Data Table: Kinetic Data for the Hydrolysis of Isooctane, 1,1-diethoxy- at 25°C

Time (s)Concentration of Isooctane, 1,1-diethoxy- (M)Concentration of Isooctanal (M)
01.000.00
600.850.15
1200.720.28
1800.610.39
2400.520.48
3000.440.56

Note: This data is illustrative and based on typical first-order kinetics for acetal hydrolysis.

Microfluidic Reactor Integration with Analytical Platforms

Microfluidic reactors, also known as microreactors, offer numerous advantages for studying chemical transformations, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to work with small sample volumes. researchgate.net The integration of these reactors with online analytical techniques provides a powerful platform for high-throughput experimentation and kinetic studies. researchgate.netnih.gov

The study of Isooctane, 1,1-diethoxy- transformations can greatly benefit from such integrated systems. By continuously flowing the reactants through a microreactor with a defined residence time, the reaction can be precisely controlled. nih.gov Coupling the output of the microreactor to a spectroscopic detector (e.g., Raman or NIR) allows for the continuous analysis of the product stream. nih.gov This setup enables the rapid screening of various reaction conditions, such as temperature, catalyst concentration, and reactant ratios, to optimize a transformation or to build detailed kinetic models. researchgate.net

The small dimensions of microreactors ensure a narrow residence time distribution, leading to more accurate kinetic data compared to batch reactors. researchgate.net The high surface-area-to-volume ratio facilitates rapid heating and cooling, allowing for the investigation of fast reactions and the safe handling of exothermic or endothermic processes. researchgate.net

The following table presents hypothetical results from a study on the effect of temperature on the conversion of Isooctane, 1,1-diethoxy- in a microfluidic reactor, as might be monitored by an integrated NIR spectrometer. nih.gov

Interactive Data Table: Effect of Temperature on the Conversion of Isooctane, 1,1-diethoxy- in a Microfluidic Reactor

Temperature (°C)Residence Time (s)Conversion (%)
403025
406045
503040
506065
603060
606085

Note: This data is illustrative and demonstrates the expected trend of increased conversion with higher temperature and longer residence time.

Environmental Fate and Transformation Pathways of Isooctane, 1,1 Diethoxy Mechanistic Research

Hydrolytic Degradation in Aquatic Environments: Mechanistic Insights

The primary degradation pathway for Isooctane (B107328), 1,1-diethoxy- in aquatic environments is hydrolysis. As an acetal (B89532), its stability is highly dependent on pH. The hydrolysis of acetals is generally resistant to neutral or basic conditions but is catalyzed by the presence of acid. unt.edu The reaction proceeds through an acid-catalyzed mechanism, which involves the protonation of one of the ethoxy groups, followed by the cleavage of a carbon-oxygen bond to form an alcohol (ethanol) and a resonance-stabilized oxonium ion. chemistrysteps.com

The mechanism involves several key steps:

Protonation: An oxygen atom of one of the ethoxy groups is protonated by a hydronium ion (H₃O⁺) present in the acidic aqueous solution. This converts the alkoxy group into a good leaving group (ethanol). chemistrysteps.com

Loss of Leaving Group: The protonated ethoxy group departs as a molecule of ethanol (B145695). The other oxygen atom uses a lone pair to form a double bond with the carbon, resulting in a stable oxonium ion intermediate. chemistrysteps.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.comic.ac.uk

Deprotonation: The newly added water molecule is deprotonated, forming a hemiacetal intermediate. chemistrysteps.com

The rate of this degradation is significantly influenced by several environmental factors. The kinetics of acetal hydrolysis are pH-dependent, with the reaction half-life decreasing significantly as the pH drops. nih.gov Temperature also plays a crucial role, as higher temperatures increase the reaction rate according to the Arrhenius relationship. nih.gov

Table 1: Factors Influencing Hydrolytic Degradation of Isooctane, 1,1-diethoxy-

FactorEffect on Degradation RateMechanistic Rationale
pH Increases significantly with decreasing pH (acidic conditions). nih.govnih.govThe reaction is acid-catalyzed; higher concentrations of hydronium ions accelerate the initial protonation step, which is often rate-limiting. chemistrysteps.comrsc.org
Temperature Increases with rising temperature. nih.govProvides the necessary activation energy for the reaction to proceed, consistent with the Arrhenius equation. nih.gov
Water Availability Rate is dependent on water concentration, especially in mixed solvent systems. scispace.comWater acts as the nucleophile in the hydrolysis reaction; a large excess drives the equilibrium toward the products. chemistrysteps.comic.ac.uk
Acid Catalyst Type The specific acid catalyst can influence the rate in non-aqueous or low-water systems. scispace.comThe strength and availability of the acid catalyst determine the efficiency of the initial protonation step. scispace.com

Enzymatic Biotransformation Pathways and Microbial Degradation Studies

Biotransformation by microorganisms represents a significant pathway for the environmental degradation of Isooctane, 1,1-diethoxy-. nih.gov This process typically occurs in multiple steps, beginning with the cleavage of the parent molecule and followed by the degradation of the resulting products. The primary biotransformation is likely to occur in the liver of organisms or within microbial cells in the environment. nih.gov

The proposed pathway begins with the enzymatic cleavage of the acetal linkage. This initial step mirrors chemical hydrolysis but is catalyzed by microbial enzymes at circumneutral pH. The resulting products, 2,2,4-trimethylpentanal (B1314110) and ethanol, are then available for further microbial catabolism. The degradation of the isooctane structure is known to be challenging due to its branched nature, but some microorganisms are capable of this process. nih.gov For instance, Mycobacterium austroafricanum IFP 2173 can use isooctane as its sole carbon and energy source. nih.gov

The initial and most critical step in the biodegradation of Isooctane, 1,1-diethoxy- is the cleavage of the acetal bonds. This reaction is catalyzed by hydrolase enzymes. While specific enzymes for this substrate have not been identified, the cleavage of ether and acetal linkages is a known capability of microbial enzymatic systems. researchgate.net

Following the initial cleavage, other enzymes become critical:

Alkane Monooxygenases: The degradation of the isooctyl portion of the molecule would likely be initiated by a monooxygenase, such as a cytochrome P450 or a non-heme alkane monooxygenase (like AlkB). nih.gov These enzymes hydroxylate the alkane, making it more susceptible to further oxidation.

Alcohol and Aldehyde Dehydrogenases: The ethanol released from hydrolysis is readily oxidized to acetaldehyde (B116499) and then to acetate (B1210297) by alcohol and aldehyde dehydrogenases, respectively. essex.ac.uk Similarly, the 2,2,4-trimethylpentanal product would be oxidized to 2,2,4-trimethylpentanoic acid by an aldehyde dehydrogenase. This acetate can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. essex.ac.ukmicrobiologysociety.org

Based on known microbial degradation pathways for related compounds, a plausible metabolic route for Isooctane, 1,1-diethoxy- can be elucidated. nih.govresearchgate.net

Initial Cleavage: Isooctane, 1,1-diethoxy- is hydrolyzed by a microbial hydrolase to yield 2,2,4-trimethylpentanal and two molecules of ethanol.

Oxidation of Products:

Ethanol is oxidized to acetaldehyde and then to acetate. essex.ac.uk

2,2,4-trimethylpentanal is oxidized to 2,4,4-trimethylpentanoic acid. nih.gov

Degradation of the Isooctane Skeleton: The 2,4,4-trimethylpentanoic acid likely undergoes further catabolism. Studies on isooctane degradation suggest that the pathway proceeds from the isopropyl end of the molecule and subsequently attacks the tert-butyl moiety, eventually leading to metabolites like dimethylpropanoic acid (pivalic acid). nih.gov

Entry into Central Metabolism: The final breakdown products, such as acetate and other small organic acids, are converted to acetyl-CoA and enter the TCA cycle for energy production and assimilation into biomass. essex.ac.ukmicrobiologysociety.org

Table 2: Proposed Metabolic Pathway for Isooctane, 1,1-diethoxy-

StepPrecursorKey Enzyme ClassProduct(s)
1Isooctane, 1,1-diethoxy-Hydrolase2,2,4-trimethylpentanal + Ethanol
2aEthanolAlcohol/Aldehyde DehydrogenaseAcetate essex.ac.uk
2b2,2,4-trimethylpentanalAldehyde Dehydrogenase2,4,4-trimethylpentanoic acid nih.gov
32,4,4-trimethylpentanoic acidMonooxygenase / DehydrogenaseDimethylpropanoic acid and other intermediates nih.gov
4Acetate, other intermediatesAcyl-CoA SynthetaseAcetyl-CoA (enters TCA Cycle) essex.ac.uk

Adsorption and Desorption Behavior in Environmental Matrices: Mechanistic Aspects

The fate and transport of Isooctane, 1,1-diethoxy- in the environment are heavily influenced by its adsorption and desorption behavior in matrices such as soil and sediment. As a relatively large molecule with significant non-polar character (due to the isooctyl and ethyl groups), it is expected to have a moderate to high affinity for the organic carbon fraction of soil and sediment.

The primary mechanism for the sorption of non-polar organic compounds in environmental matrices is partitioning. This involves the compound moving from the aqueous phase into the solid organic matter phase, driven by hydrophobic interactions. The extent of this partitioning is often correlated with the compound's octanol-water partition coefficient (Kow) and the organic carbon content of the soil or sediment.

Desorption, the process by which the compound is released from the solid matrix back into the pore water, is critical for its bioavailability and potential for leaching. usask.ca The rate and extent of desorption can be influenced by several factors, including the length of time the compound has been in contact with the sediment (aging), which can lead to sequestration in less accessible micropores, making it more resistant to desorption. researchgate.net The binding mechanisms between particles and pollutants can be complex and influence the kinetics of desorption. usask.ca

Table 3: Factors Influencing Adsorption/Desorption of Isooctane, 1,1-diethoxy-

FactorInfluence on Adsorption/DesorptionMechanistic Aspect
Soil/Sediment Organic Carbon Content Higher organic carbon content leads to stronger adsorption.The compound preferentially partitions into the non-polar organic matter phase due to hydrophobic interactions.
Particle Size Smaller particles (like clay) with higher surface area may increase adsorption.Provides more surface area for potential interactions and may be associated with higher organic matter content.
Hydrophobicity of Compound (Kow) Higher Kow value correlates with greater adsorption.A higher Kow indicates a greater tendency for the compound to partition from water into non-polar phases like organic matter.
Aging/Contact Time Longer contact time can decrease the rate and extent of desorption (sequestration). researchgate.netOver time, the molecule can diffuse into less accessible regions of the soil matrix, strengthening its binding and reducing its availability. researchgate.net
Aqueous Phase Chemistry (pH, Salinity) Generally minor effect for non-ionic compounds, but can influence soil structure.Changes in aqueous chemistry can alter the conformation of organic matter and the aggregation of soil particles, indirectly affecting sorption sites.

Future Research Trajectories for Isooctane, 1,1 Diethoxy and Analogous Compounds

Exploration of Novel Catalytic Systems for Acetal (B89532) Synthesis

The synthesis of acetals, including Isooctane (B107328), 1,1-diethoxy-, has traditionally relied on protic or Lewis acid catalysts. While effective, these methods often present challenges such as the use of corrosive reagents and the generation of waste. nih.gov Consequently, a primary focus of future research is the development of novel and more sustainable catalytic systems.

A significant area of investigation is the design of heterogeneous catalysts . These solid-phase catalysts offer distinct advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recyclability, and reduced environmental impact. Researchers are exploring a variety of materials for this purpose, including ion-exchange resins like Amberlyst 15 and zeolites. mdpi.comfrontiersin.org The development of catalysts from earth-abundant and non-toxic metals is also a key objective, aligning with the principles of green chemistry. nih.gov

Another promising frontier is the application of photo-organocatalysis . This approach utilizes light energy in conjunction with an organic catalyst, such as thioxanthenone, to drive the acetalization of aldehydes under mild and environmentally friendly conditions. nanosoftpolymers.com This method offers a green alternative to traditional acid-catalyzed reactions.

Furthermore, electrocatalytic methods are being explored for their potential in sustainable synthesis. These systems use electrical energy to drive chemical transformations, and recent studies have shown their applicability in related oxidative esterification reactions, which share mechanistic intermediates with acetal formation. xometry.comnih.gov The development of dynamic electrocatalytic interfaces, for instance using polyoxometalate/carbon nanohorn composites, represents a novel approach to enhancing reaction efficiency and selectivity. xometry.com

The overarching goal of this research is to create catalytic systems that are not only highly efficient and selective but also reusable and environmentally benign, thereby reducing the economic and ecological costs associated with acetal synthesis. nih.govacs.org

Development of Advanced Functional Materials Incorporating Acetal Moieties

The unique chemical properties of the acetal linkage, particularly its stability under neutral or basic conditions and its susceptibility to hydrolysis in acidic environments, make it a valuable component in the design of advanced functional materials. Future research in this area is focused on leveraging these characteristics to create materials with novel and tunable properties.

A significant application lies in the field of biomedical materials and drug delivery systems . The pH-responsive nature of acetals is being exploited to develop "smart" polymers that can release therapeutic agents in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes. nih.govmdpi.comnih.gov Researchers are synthesizing acetal-containing polymers that self-assemble into nanoparticles, micelles, or polymersomes, encapsulating drugs that are then released in a controlled manner upon exposure to lower pH. nih.govmdpi.com For example, acetal-modified dextran (B179266) microparticles have been developed for gene delivery, with degradation rates that can be tuned by altering the ratio of acyclic to cyclic acetals on the polymer backbone. nih.gov

In the realm of degradable and recyclable polymers , acetal moieties are being incorporated into polymer backbones to facilitate controlled degradation. For instance, new functionalized lactide copolymers containing acetal units have been synthesized, where the acetal linkage influences the material's degradability. nih.govacs.org This approach is crucial for developing more sustainable plastics that can be chemically recycled back to their monomeric components under specific conditions, reducing plastic waste and reliance on fossil fuels.

Furthermore, acetal groups are being used to create stimuli-responsive materials for a variety of applications. For example, hydrogels crosslinked with acetal bonds can exhibit changes in their swelling behavior in response to pH variations. mdpi.com These materials have potential applications in sensors, actuators, and soft robotics. The incorporation of rigid spirocyclic acetal units can also enhance the glass transition temperature of polymers, leading to materials with improved stiffness and thermal properties. researchgate.net

The continued exploration of polymers with pendent acetal groups, such as polyvinyl acetals and galactose-based polyesters, will likely lead to the development of a new generation of functional materials with tailored properties for a wide range of applications, from consumer products to high-performance engineering plastics. xometry.comresearchgate.netcurbellplastics.comprotolabs.com

Integration of Computational and Experimental Approaches in Reaction Design

The design and optimization of chemical reactions, including the synthesis of Isooctane, 1,1-diethoxy-, are being revolutionized by the integration of computational and experimental methodologies. This synergistic approach allows for a deeper understanding of reaction mechanisms and facilitates the rational design of more efficient processes.

Quantum chemical methods , such as Density Functional Theory (DFT), are proving invaluable for elucidating the intricate details of reaction pathways. DFT calculations can be used to model the geometries of reactants, transition states, and products, providing insights into the energetics of the reaction and the role of the catalyst. nih.govresearchgate.net For instance, DFT studies can help in understanding the mechanism of acetal formation on a molecular level, guiding the design of catalysts with enhanced activity and selectivity.

Kinetic modeling is another powerful tool for optimizing reaction conditions. By developing mathematical models that describe the rate of a reaction as a function of various parameters (e.g., temperature, concentration, catalyst loading), researchers can predict the outcome of a reaction under different conditions. frontiersin.orgresearchgate.netresearchgate.net This allows for the in-silico optimization of reaction parameters, reducing the number of experiments required and accelerating the development process. For example, pseudo-homogeneous kinetic models have been successfully applied to study the acetalization of glycerol (B35011) with formaldehyde (B43269) and the ketalization of glycerol with acetone. frontiersin.orgresearchgate.net

Computational Fluid Dynamics (CFD) is emerging as a critical tool for the design and scale-up of chemical reactors. CFD simulations can model the complex fluid dynamics within a reactor, providing a detailed picture of mixing, heat transfer, and mass transfer. tudelft.nlaidic.itcetjournal.itnih.govyoutube.com This information is crucial for ensuring efficient reactor performance and for identifying potential issues such as poor mixing or hot spots. By combining CFD with kinetic models, a comprehensive simulation of the entire reactor system can be achieved, facilitating the design of more efficient and safer chemical processes.

Furthermore, the application of machine learning (ML) is set to transform reaction design and optimization. ML algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgsemanticscholar.orgnih.govqu.edu.qanih.gov This data-driven approach has the potential to significantly accelerate the discovery and development of new chemical transformations.

The integration of these computational tools with high-throughput experimentation creates a powerful closed-loop system for reaction development, where computational predictions guide experimental design, and experimental results are used to refine the computational models. researchgate.netsemanticscholar.org

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding research in chemical synthesis. Isooctane, 1,1-diethoxy- and other acetals are well-positioned to play a significant role in this transition towards more sustainable chemical processes.

A key area of focus is the use of renewable feedstocks . The synthesis of acetals from bio-derived aldehydes and alcohols offers a promising route to reducing our reliance on fossil fuels. For example, glycerol, a byproduct of biodiesel production, can be converted into valuable acetals through reactions with aldehydes. researchgate.net This not only provides a sustainable route to acetals but also adds value to the biodiesel production process.

The development of environmentally benign reaction conditions is another critical aspect of green acetal synthesis. This includes the use of green solvents, such as water or bio-derived solvents, and the development of solvent-free reaction conditions. nih.gov Microwave-assisted synthesis is also being explored as an energy-efficient alternative to conventional heating methods. acs.org

Furthermore, the design of atom-economical reactions is a central tenet of green chemistry. Future research will likely focus on developing catalytic systems that maximize the incorporation of all atoms from the reactants into the final product, thereby minimizing waste. researchgate.net

The inherent properties of acetals also lend themselves to applications in green chemistry. For instance, their stability and low toxicity make them attractive candidates for use as green solvents and fuel additives . The use of acetals as protecting groups in multi-step organic synthesis is another area where their green credentials can be leveraged, particularly if they can be introduced and removed using environmentally friendly methods. nih.gov

Ultimately, the future of acetal synthesis and application is intrinsically linked to the principles of sustainability. By embracing green chemistry, researchers can ensure that these versatile compounds contribute to a more environmentally responsible chemical industry.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 1,1-diethoxy isooctane, and how do reaction parameters influence yield?

  • Methodological Answer : The production of 1,1-diethoxy isooctane can be optimized via reactive distillation (RD) or continuous pervaporation membrane reactors (PVMR). Key parameters include:

  • Catalyst selection : Acidic ion-exchange resins (e.g., Amberlyst) enhance acetalization efficiency .
  • Temperature : Elevated temperatures (70–90°C) improve reaction kinetics but require careful control to avoid side reactions .
  • Molar ratio : A 2:1 molar excess of ethanol to aldehyde minimizes unreacted intermediates .
  • Residence time : Longer times in RD systems (3–5 hours) achieve >90% conversion .
    Data Table:
ParameterOptimal RangeImpact on Yield
Temperature70–90°C↑ Kinetics
Ethanol:aldehyde2:1↑ Conversion
Catalyst loading5–10 wt%↑ Selectivity

Q. How can researchers characterize the purity and structural integrity of 1,1-diethoxy isooctane?

  • Methodological Answer : Use a combination of:

  • Gas chromatography-mass spectrometry (GC-MS) : Identifies volatile impurities (e.g., unreacted aldehydes) with a detection limit of <0.1% .
  • NMR spectroscopy : 13C^{13}\text{C} NMR confirms ethoxy group positioning (δ 60–65 ppm for OCH2_2CH3_3) and absence of carbonyl peaks (δ 200–220 ppm) .
  • Boiling point analysis : A boiling point of 218.5°C (at 760 mmHg) indicates high purity .

Q. What factors affect the stability of 1,1-diethoxy isooctane during storage?

  • Methodological Answer : Stability is influenced by:

  • Moisture exposure : Hydrolysis regenerates aldehydes; use molecular sieves or inert atmospheres .
  • Temperature : Store below 25°C to prevent thermal decomposition .
  • Light sensitivity : UV radiation accelerates degradation; employ amber glass containers .

Advanced Research Questions

Q. How do catalytic mechanisms differ in homogeneous vs. heterogeneous systems for 1,1-diethoxy isooctane synthesis?

  • Methodological Answer :

  • Homogeneous catalysis (e.g., H2_2SO4_4): Provides high activity but requires neutralization steps, complicating downstream purification .
  • Heterogeneous catalysis (e.g., Amberlyst-70): Enables continuous processes with easier catalyst recovery. Acid site density (1.5–2.0 meq/g) correlates with acetalization efficiency .
  • Mechanistic insight: Protonation of the carbonyl group initiates nucleophilic ethanol attack, followed by water elimination .

Q. What design considerations improve the efficiency of pervaporation membrane reactors (PVMRs) for this compound?

  • Methodological Answer :

  • Membrane material : Hydrophobic zeolite-filled PDMS membranes preferentially remove water, shifting equilibrium toward product formation .
  • Flow dynamics : Laminar flow (Reynolds number < 2000) minimizes polarization effects .
  • Techno-economic trade-offs : PVMRs reduce energy costs by 30% compared to RD but require higher capital investment .

Q. How can researchers reconcile discrepancies between experimental yields and kinetic model predictions?

  • Methodological Answer :

  • Parameter sensitivity analysis : Identify dominant factors (e.g., activation energy, diffusion limitations) using Monte Carlo simulations .
  • Validation with in situ spectroscopy : Real-time FTIR monitors intermediate concentrations to refine rate constants .
  • Case study : Agirre et al. (2011) achieved 95% model accuracy by incorporating non-ideal vapor-liquid equilibrium data .

Data Contradictions and Resolution

  • vs. 14 : While reports >90% conversion in RD systems, notes residual ethanol in GC-MS traces. Resolution: Implement azeotropic distillation post-reaction to remove ethanol .
  • vs. 16 : Density values vary slightly (0.842 vs. 0.843 g/cm3^3). Resolution: Measure density at standardized conditions (25°C, dry sample) to minimize experimental error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.